methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

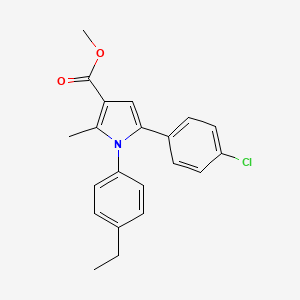

Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS: 881041-69-6) is a pyrrole-derived compound with the molecular formula C₂₁H₂₀ClNO₂ and a molecular weight of 353.84 g/mol . Its structure features a pyrrole core substituted at the 1-, 2-, 3-, and 5-positions:

- 1-position: 4-Ethylphenyl group.

- 2-position: Methyl group.

- 3-position: Methyl ester.

- 5-position: 4-Chlorophenyl group.

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-4-15-5-11-18(12-6-15)23-14(2)19(21(24)25-3)13-20(23)16-7-9-17(22)10-8-16/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXBTEVVCJXPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-ethylphenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with methyl acetoacetate under acidic conditions to form the pyrrole ring. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 5-Phenyl Position

The 5-aryl substituent significantly influences electronic and steric properties. Key comparisons include:

Key Insight : Halogen substitution (Cl, Br, F) modulates lipophilicity and electronic effects, impacting bioavailability and target interactions .

Variations in the Ester Group

The ester group at the 3-position affects metabolic stability and solubility:

Key Insight : Ethyl esters in analogs (e.g., derivatives 11a–11x) demonstrate reduced neurotoxicity compared to methyl esters, likely due to altered hydrolysis rates and metabolite profiles .

Substituent Variations at the 1-Phenyl Position

The 1-phenyl group influences steric bulk and aromatic interactions:

Key Insight : Para-substituted ethyl groups (e.g., 4-ethylphenyl) optimize steric compatibility in receptor binding, whereas ortho-substituents or polar groups (e.g., carbamoylmethyl) alter crystallinity and intermolecular interactions .

Functional Group Additions: Hydrazones and Hydrazides

Derivatives with hydrazone/hydrazide moieties exhibit distinct biological profiles:

Key Insight : Hydrazone derivatives (e.g., hydrazide 12) show improved safety profiles, likely due to reduced reactive intermediate formation during metabolism .

Biological Activity

Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole class of heterocycles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyrrole ring with substitutions that include a chlorophenyl group, an ethylphenyl group, and a carboxylate moiety. The synthesis typically involves multi-step organic reactions, such as the Paal-Knorr synthesis for forming the pyrrole ring and subsequent substitution reactions to introduce the carboxylic acid group.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrole derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 10 | Escherichia coli |

These findings suggest that this compound may also exhibit similar antimicrobial effects due to its structural characteristics.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It is hypothesized that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In vitro studies have demonstrated that certain pyrrole derivatives can significantly decrease the production of pro-inflammatory cytokines in cell cultures.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For example, a series of pyrrole derivatives were evaluated for their cytotoxic effects against various cancer cell lines:

The compound exhibited comparable activity to standard chemotherapeutics like Carboplatin and Temozolomide, indicating its potential as an anticancer agent.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors linked to inflammatory responses or cancer cell proliferation. Further research is needed to elucidate these pathways and confirm its efficacy in clinical settings.

Case Studies and Research Findings

- ClpP1P2 Inhibition : A study focused on novel pyrrole derivatives demonstrated their potential as inhibitors against Mycobacterium tuberculosis ClpP1P2 peptidase, highlighting the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Evaluation : Another research effort assessed the cytotoxicity of various pyrrole derivatives on tumor and non-tumor cell lines, revealing promising results for further development as anticancer agents .

- Structure-Activity Relationship (SAR) : An ongoing focus on SAR is crucial for understanding how modifications to the pyrrole structure can impact biological activity, guiding future synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.